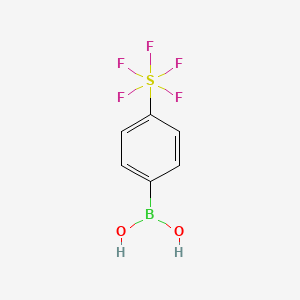

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI)

説明

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) is a type of organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific fields. It is a derivative of the fluoro-sulfur family, and has been found to possess a wide range of biological and chemical activities.

科学的研究の応用

Catalysis and Organic Synthesis

Field:

Organic chemistry and catalysis.

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid

serves as a versatile reagent in organic synthesis. It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The pentafluorosulfanyl group enhances the reactivity of the boronic acid, making it useful for constructing complex molecules.

Experimental Procedures:

Results:

The Suzuki-Miyaura coupling provides access to diverse biaryl compounds, pharmaceutical intermediates, and functional materials. Researchers have successfully synthesized complex molecules using this methodology .

Fluorinated Building Blocks

Field:

Materials science and drug discovery.

Summary:

The pentafluorosulfanyl group in [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid contributes to its unique properties. Researchers use it as a fluorinated building block to modify organic molecules. The resulting compounds exhibit altered lipophilicity, metabolic stability, and bioactivity.

Experimental Procedures:

Results:

Fluorinated derivatives of natural products and drug candidates often display improved pharmacokinetics and bioavailability. The pentafluorosulfanyl moiety enhances lipophilicity without compromising water solubility .

Supramolecular Chemistry

Field:

Chemical biology and materials science.

Summary:

Researchers explore the supramolecular interactions of [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid . Its boronic acid functionality allows reversible binding to diols and other Lewis bases. These interactions play a crucial role in designing molecular sensors, drug delivery systems, and host-guest complexes.

Experimental Procedures:

Results:

Supramolecular assemblies based on boronic acid interactions have applications in drug delivery, chemical sensing, and nanotechnology. The pentafluorosulfanyl group enhances the stability and selectivity of these complexes .

Boron Neutron Capture Therapy (BNCT)

Field:

Medical physics and cancer treatment.

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid

has potential in BNCT, a cancer treatment method. In BNCT, boron-containing compounds selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus undergoes nuclear capture reactions, releasing high-energy particles that damage cancer cells.

Experimental Procedures:

Results:

Researchers aim to optimize boron compounds for BNCT, minimizing damage to healthy tissues while maximizing tumor cell destruction. The pentafluorosulfanyl group enhances boron uptake and retention in cancer cells .

特性

IUPAC Name |

[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJOBVXWUWODSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dihydroxyboryl)phenylpentafluorosulfur(VI) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

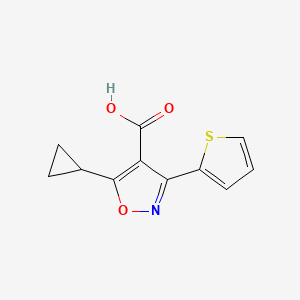

![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)

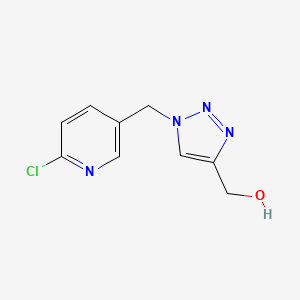

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)

![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)

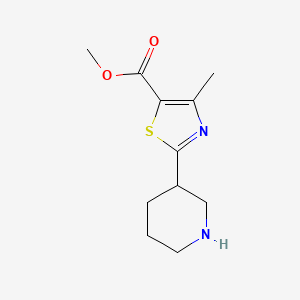

![3-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1434398.png)